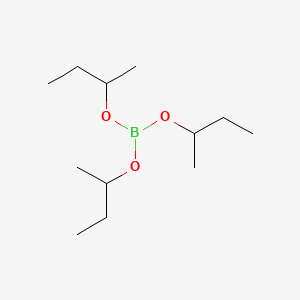

Tri-sec-butyl borate

Description

Tri-sec-butyl borate (IUPAC name: Lithium tri-sec-butyl(hydrido)borate(1-)) is a boron-containing organometallic compound with the molecular formula C12H27BLi. Structurally, it consists of a central boron atom coordinated to three sec-butyl groups and a hydride ion, stabilized by a lithium counterion . This compound is notable for its role in selective reduction reactions, particularly in organic synthesis, where it acts as a strong reducing agent for ketones, aldehydes, and esters. Its sterically hindered sec-butyl groups contribute to its unique reactivity profile, enabling chemo- and stereoselective transformations that are less accessible with smaller borates like trimethyl borate .

Tri-sec-butyl borate is typically synthesized via the reaction of sec-butanol with boron trifluoride, followed by lithium hydride treatment. Its applications span catalysis (e.g., polymerizations ), asymmetric synthesis, and as a precursor for advanced materials.

Properties

IUPAC Name |

tributan-2-yl borate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-7-10(4)14-13(15-11(5)8-2)16-12(6)9-3/h10-12H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFPNEADTSBYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC(C)CC)(OC(C)CC)OC(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944882 | |

| Record name | Tributan-2-yl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22238-17-1 | |

| Record name | Tris(1-methylpropyl) borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22238-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid, tri-sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022238171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributan-2-yl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-sec-butyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Tri-sec-butyl borate can be synthesized through the reaction of boric acid (H3BO3) with sec-butanol under controlled conditions. The reaction typically involves heating the mixture to facilitate the esterification process, resulting in the formation of tri-sec-butyl borate and water as a byproduct . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Reduction Reactions with Lithium Aluminum Hydride (LiAlH₄)

Tri-sec-butyl borate reacts with LiAlH₄ in tetrahydrofuran (THF) under controlled conditions to form lithium tri-sec-butylborohydride (Li[(C₄H₉)₃BH]), a selective reducing agent. The reaction involves:

Key Conditions :

-

Temperature : Maintained at 0°C in an ice-water bath to prevent side reactions .

-

Solvent : THF stabilizes intermediates and enhances reaction efficiency.

-

Additive : Triethylenediamine (TED) precipitates AlH₃ as a white complex (AlH₃·C₆H₁₂N), preventing further reaction with the product .

| Parameter | Value | Role in Reaction |

|---|---|---|

| LiAlH₄ concentration | 1 mol/L in THF | Ensures stoichiometric conversion |

| TED concentration | 1 mol/L in THF | Traps AlH₃ via precipitation |

| Reaction time | 2–3 hours | Completes borohydride formation |

Oxidation and Stability

Tri-sec-butyl borate is highly air-sensitive, undergoing rapid oxidation to borinic acid [(C₄H₉)₂BOH] and eventually boronic acid [(C₄H₉)B(OH)₂] in the presence of oxygen or moisture:

Factors Influencing Oxidation :

-

Bond Strength : Weak B–C bonds (323 kJ/mol) vs. strong B–O bonds (519 kJ/mol) drive oxidation .

-

Handling : Requires inert atmospheres (e.g., nitrogen) and anhydrous solvents .

Reactivity with Grignard Reagents

Tri-sec-butyl borate reacts with Grignard reagents (RMgX) to form tetraorganoborates, which are intermediates in boronic acid synthesis:

Key Limitations :

Thermal Decomposition Pathways

At elevated temperatures (>100°C), tri-sec-butyl borate decomposes via β-hydrogen elimination, releasing alkenes and boron hydrides:

Byproducts :

Industrial and Synthetic Relevance

Scientific Research Applications

Chemical Synthesis

1.1 Organic Synthesis

Tri-sec-butyl borate is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the formation of boron-containing compounds through hydroboration reactions. For instance, it has been successfully employed in the synthesis of chiral α-hydroxy esters by reacting with dimethylzinc and α-ketoesters, showcasing its utility in asymmetric synthesis .

Case Study: Synthesis of Curcumin

- Reaction Overview : Curcumin was synthesized from vanillin and acetylacetone using TSBB as a catalyst.

- Yield : The process achieved an 80% yield, demonstrating TSBB's effectiveness in facilitating complex organic transformations .

3.1 Boron-Based Wood Preservatives

TSBB is being investigated as a potential wood preservative due to its ability to react with moisture in wood to form boric acid, which provides protection against fungal decay and insect damage. This application is particularly significant given the increasing demand for sustainable and effective wood treatment solutions.

Key Findings:

- Mechanism : TSBB hydrolyzes to release boric acid upon contact with wood moisture.

- Protection Levels : Varying retention levels of TSBB can provide different degrees of protection against pests like termites and fungi .

Material Science

4.1 Development of Advanced Materials

The unique properties of TSBB have led to its use in developing advanced materials, particularly in electronics and optoelectronics. Its boron content can enhance the electrical properties of materials, making it suitable for applications in semiconductors and sensors.

Case Study: Borazine Materials

Mechanism of Action

Tri-sec-butyl borate acts as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base. This property makes it an excellent catalyst for organic reactions. It can also form complexes with other molecules, such as alcohols and amines, through coordination bonds. The molecular targets and pathways involved in its mechanism of action depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Hydrolysis and Stability

- Tri-sec-butyl borate: Resists hydrolysis due to steric hindrance from sec-butyl groups, making it stable in anhydrous conditions. However, prolonged exposure to moisture leads to gradual hydrolysis to boric acid and sec-butanol .

- Trimethyl borate: Rapidly hydrolyzes in water to boric acid and methanol, limiting its use in aqueous systems .

- Sodium tetraethylborate: Hydrolyzes slowly but participates in derivatization reactions for organometallic speciation in water samples .

Toxicity and Environmental Impact

| Compound | Acute Toxicity (Human) | Environmental Persistence | Regulatory Status |

|---|---|---|---|

| Tri-sec-butyl borate | Limited data; likely irritant | Moderate | No specific restrictions |

| Trimethyl borate | Skin/eye irritant, respiratory | Low (hydrolyzes rapidly) | UN2416, Hazard Class 3 |

| Zinc borate (ZB) | Low toxicity, non-irritant | High (insoluble) | EPA-approved |

| Boric acid (BA) | Reproductive toxicity (high doses) | Moderate | Restricted in cosmetics |

All borates hydrolyze to boric acid at physiological pH, but alkyl borates like Tri-sec-butyl borate may exhibit delayed toxicity due to slower hydrolysis . Zinc borate is preferred in flame retardants for its low toxicity, while Tri-sec-butyl borate’s environmental impact remains understudied .

Biological Activity

Tri-sec-butyl borate (TSBB) is a boron-containing compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TSBB, including its cytotoxic effects, mechanisms of action, and implications for therapeutic use.

Tri-sec-butyl borate is an organoboron compound with the molecular formula . It is characterized by three sec-butyl groups attached to a boron atom, resulting in unique reactivity profiles. TSBB can serve as a reagent in various organic reactions, particularly in the formation of boron-containing compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 169 °C |

| Density | 0.80 g/cm³ |

Recent studies have explored the cytotoxic effects of TSBB on various cancer cell lines. Notably, research indicates that TSBB exhibits significant cytotoxicity against HeLa and A549 cells, which are representative models for cervical and lung cancer, respectively. The mechanism of action appears to involve the disruption of cellular processes, leading to apoptosis.

Case Study: Cytotoxic Effects on Cancer Cells

In a study examining the effects of TSBB on HeLa cells, it was observed that treatment with TSBB resulted in:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was noted, with IC50 values around 50 µM.

- Apoptotic Induction : Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic events.

Table 2: Cytotoxicity Data of Tri-sec-butyl Borate

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 50 | 30 |

| A549 | 45 | 25 |

| IMR-90 | >100 | 5 |

Interaction with Cellular Mechanisms

The interaction of TSBB with cellular mechanisms has been further elucidated through studies on its intracellular uptake and subsequent effects on signaling pathways. The compound appears to influence pathways related to cell growth and survival, primarily through:

- Inhibition of PI3K/Akt Pathway : TSBB treatment leads to decreased phosphorylation of Akt, suggesting a potential role in modulating survival signals.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were detected post-treatment, contributing to oxidative stress and subsequent cell death.

Applications in Therapeutics

Given its biological activity, TSBB may have potential applications in cancer therapy. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells presents an attractive profile for further development as an anti-cancer agent.

Future Research Directions

Further investigations are warranted to explore:

- In Vivo Efficacy : Testing the therapeutic potential of TSBB in animal models.

- Combination Therapies : Evaluating synergistic effects with existing chemotherapeutic agents.

- Mechanistic Studies : Delving deeper into the molecular mechanisms underpinning its biological activity.

Q & A

Q. What are the optimal methods for synthesizing tri-sec-butyl borate, and how can purity be validated?

Tri-sec-butyl borate synthesis typically involves esterification of boric acid with sec-butanol under controlled conditions. Key steps include acid catalysis (e.g., sulfuric acid), inert atmosphere (to prevent oxidation), and fractional distillation for purification. Purity validation requires elemental analysis (C, H, B, O) to confirm stoichiometry and spectroscopic techniques (¹¹B NMR, FTIR) to identify functional groups (e.g., B-O-C bonds at ~1,370 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities .

Q. How can tri-sec-butyl borate’s interactions with biological systems be systematically characterized?

Use fluorescence microscopy and gel electrophoresis to study its effects on cellular structures (e.g., membrane integrity) or protein localization. For example, borate transporters (e.g., BOR1 in plants) can be tagged with GFP to monitor localization changes under varying borate concentrations. Quantify cell growth inhibition via turbidimetry or cell volume measurements in borate-supplemented media .

Q. What analytical techniques are critical for characterizing tri-sec-butyl borate in polymer matrices?

Employ scanning electron microscopy (SEM) to assess dispersion in polymers, dynamic mechanical analysis (DMA) for crosslinking effects, and thermogravimetric analysis (TGA) to evaluate thermal stability. FTIR and Raman spectroscopy can identify borate-polymer interactions, such as B-O coordination bonds with hydroxyl groups .

Advanced Research Questions

Q. How does pH influence the structural dynamics of tri-sec-butyl borate in aqueous solutions?

Conduct pH-dependent studies using Raman spectroscopy to track borate speciation (e.g., B(OH)₃ vs. B(OH)₄⁻). At pH > 9, borate forms polyborate ions (e.g., B₃O₃(OH)₄⁻), detectable via ¹¹B NMR. Pair with X-ray diffraction (XRD) to correlate solution structure with crystallinity in dried samples. Buffer systems (e.g., borate-NaOH) must maintain ionic strength consistency to avoid confounding effects .

Q. What mechanistic insights explain tri-sec-butyl borate’s role in crosslinking vs. plasticizing polymers?

Investigate using variable-temperature FTIR to monitor hydrogen bonding changes and small-angle X-ray scattering (SAXS) to probe network formation. For poly(vinyl acetate), compare films prepared at pH 4 (plasticizing dominance) vs. pH 9 (crosslinking dominance). Mechanical testing (tensile strength, elasticity) and moisture absorption assays further differentiate effects .

Q. How can tri-sec-butyl borate be modified to enhance its optical properties in glass matrices?

Dope borate glasses with rare-earth ions (e.g., Pr³⁺) and analyze via photoluminescence spectroscopy. Optimize Pr³⁺ concentration to maximize emission intensity at specific wavelengths (e.g., 490 nm for blue up-conversion). Pair with XRD to confirm amorphous structure and FT-Raman to assess bond ionicity .

Q. What methodologies resolve contradictions in reported data on borate ester reactivity?

Perform controlled replicate studies under standardized conditions (temperature, solvent purity). Use high-resolution mass spectrometry (HRMS) to verify intermediate species and density functional theory (DFT) calculations to model reaction pathways. Cross-validate findings with independent techniques (e.g., kinetic assays vs. spectroscopic monitoring) .

Methodological Considerations

- Data Validation : Ensure elemental analysis aligns with theoretical values (e.g., ~2.5% boron content in tri-sec-butyl borate) and confirm reproducibility via triplicate experiments .

- Statistical Analysis : Apply ANOVA or t-tests to compare experimental groups (e.g., borate-treated vs. control samples) and address variability in biological assays .

- Ethical Compliance : Follow safety protocols for borate handling (e.g., PPE, ventilation) as per SDS guidelines, given its acute toxicity and flammability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.